N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, the reaction of 2-aminophenol with 3-hydroxybenzaldehyde in the presence of a suitable catalyst can yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of high-temperature and high-pressure conditions to optimize yield and purity. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are commonly used to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and halogenating agents such as chlorine and bromine .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes such as protein tyrosine phosphatase-1B, which plays a role in regulating insulin signaling and glucose metabolism . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino)phenol: Known for its dual emission characteristics and applications in ratiometric sensing.
N-[2-(1,3-benzoxazol-2-yl)-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide: Exhibits antifungal activity similar to standard drugs like voriconazole.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide is unique due to its combination of strong fluorescence, antimicrobial activity, and potential therapeutic applications. Its ability to act as a fluorescent probe and its diverse biological activities make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O3/c21-11-5-8-15(22)14(9-11)19(26)23-12-6-7-13(17(25)10-12)20-24-16-3-1-2-4-18(16)27-20/h1-10,25H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUGHNZPELUXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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